molecular formula C7H13NO4 B080581 N-[Tris(hydroxymethyl)methyl]acrylamide CAS No. 13880-05-2

N-[Tris(hydroxymethyl)methyl]acrylamide

Cat. No.: B080581
CAS No.: 13880-05-2
M. Wt: 175.18 g/mol
InChI Key: MVBJSQCJPSRKSW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-[Tris(hydroxymethyl)methyl]acrylamide, also known as N-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)acrylamide, is a chemical compound that primarily targets the formation of polyacrylamide gels in biochemical research . It acts as a cross-linking agent in the polymerization process .

Mode of Action

This compound possesses an active double bond, which allows it to undergo polymerization reactions . It interacts with other molecules under certain conditions to form cross-linked polymers . The hydroxymethyl groups present in the compound enhance its water solubility .

Biochemical Pathways

The compound plays a crucial role in the formation of polyacrylamide gels, which are used in gel electrophoresis, a technique for separating proteins based on their size and charge . The cross-linking action of the compound contributes to the formation of a mesh-like structure in the gel, which facilitates the separation process.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed if it were to enter the body .

Result of Action

The primary result of the action of this compound is the formation of a polyacrylamide gel structure. This structure is crucial in biochemical research, particularly in the separation of proteins during gel electrophoresis .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the polymerization process is typically carried out at room temperature. Additionally, the compound is sensitive to light and hygroscopic, so it should be stored in a cool, dark place .

Biochemical Analysis

Biochemical Properties

N-[Tris(hydroxymethyl)methyl]acrylamide plays a significant role in biochemical reactions. It is often used in biochemical research fields as a cross-linking agent in polyacrylamide gel electrophoresis . The hydroxymethyl groups present in the compound give it good water solubility . Under certain conditions, it can react with other molecules to form cross-linked polymers .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is a compound with an active double bond, which allows it to undergo polymerization reactions . This property enables it to interact with various biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are subject to the specific experimental conditions. The compound is known for its stability and does not degrade easily

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are subject to the specific cellular context. The compound’s hydrophilic nature due to its hydroxymethyl groups may influence its localization or accumulation .

Biological Activity

N-[Tris(hydroxymethyl)methyl]acrylamide (Tris-acrylamide) is a versatile compound with significant biological activity, particularly in the fields of drug delivery, tissue engineering, and polymer science. This article explores its properties, biological interactions, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a central carbon atom bonded to three hydroxymethyl groups and an acrylamide functional group. This unique structure confers high hydrophilicity and reactivity, making it suitable for forming hydrogels and copolymers.

Comparison with Similar Compounds:

Compound NameStructure FeaturesUnique Properties
N,N'-MethylenebisacrylamideContains two acrylamide groupsHigh cross-linking density
PolyacrylamideLinear polymer without hydroxymethyl groupsLess hydrophilic than Tris-acrylamide
N-(Hydroxymethyl)acrylamideSingle hydroxymethyl groupLower reactivity compared to Tris-acrylamide
N,N-DimethylacrylamideDimethyl substitutionMore hydrophobic than Tris-acrylamide

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enhancing the solubility and bioavailability of therapeutic agents. Its hydrophilic nature allows it to interact favorably with biological fluids, which is crucial for applications in drug delivery systems.

Drug Delivery Applications

Studies have shown that polymers derived from this compound can support cell adhesion and proliferation. For instance, its use in hydrogels has been explored for encapsulating drugs, improving their release profiles, and enhancing therapeutic efficacy. A notable study demonstrated that hydrogel molecularly imprinted polymers (MIPs) using this compound achieved optimal specific rebinding of target proteins, indicating its potential in targeted drug delivery systems .

Tissue Engineering

In tissue engineering, the ability of Tris-acrylamide to form stable complexes with proteins enhances the stability and functionality of biomaterials. Research has shown that these polymers can mimic the extracellular matrix, promoting cell growth and differentiation. For example, poly(this compound) has been functionalized for applications in hydrophilic interaction chromatography, demonstrating its versatility in biomedical applications .

Case Studies

  • Molecularly Imprinted Polymers (MIPs): A study evaluated MIPs synthesized from Tris-acrylamide for selective protein binding. The results indicated a rebinding efficiency of 84.9% for myoglobin, showcasing the compound's potential in biosensor applications .
  • Hydrogel Formation: Research involving the synthesis of poly(this compound) highlighted its effectiveness in creating hydrogels that could be used for drug encapsulation and controlled release. The study utilized advanced characterization techniques such as FTIR spectroscopy to analyze the interactions within the polymer matrix .
  • Antimicrobial Activity: Investigations into nanoencapsulated formulations using Tris-acrylamide demonstrated enhanced antimicrobial activity against Pseudomonas aeruginosa biofilms compared to free drug formulations. This finding suggests its potential role in developing more effective treatments for chronic infections .

Properties

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-2-6(12)8-7(3-9,4-10)5-11/h2,9-11H,1,3-5H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJSQCJPSRKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30347-69-4
Record name Tris(hydroxymethyl)acrylamidomethane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30347-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60160790
Record name N-Acryloyl-tris(hydroxymethyl)aminomethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13880-05-2
Record name N-[Tris(hydroxymethyl)methyl]acrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13880-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acryloyl-tris(hydroxymethyl)aminomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acryloyl-tris(hydroxymethyl)aminomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acrylamide
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Record name N-ACRYLOYL-TRIS(HYDROXYMETHYL)AMINOMETHANE
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